molecular formula C16H13Cl2NO5 B195514 4'-Hydroxy Aceclofenac CAS No. 229308-90-1

4'-Hydroxy Aceclofenac

Cat. No. B195514
M. Wt: 370.2 g/mol
InChI Key: BTDFYMBLEDMWOK-UHFFFAOYSA-N
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Description

4’-Hydroxy Aceclofenac is a major metabolite of Aceclofenac . Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) analog of diclofenac. It is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .


Synthesis Analysis

The synthesis of Aceclofenac involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6- dichlorophenyl) amino] phenyl acectoxyacetic acid . There is also evidence that aceclofenac stimulates the synthesis of IL-1 receptor antagonist in human articular chondrocytes subjected to inflammatory stimuli, and that 4′-hydroxyaceclofenac has chondroprotective properties attributable to suppression of IL-1β-mediated promatrix metalloproteinase production and proteoglycan release .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Aceclofenac is C16H13Cl2NO5 . The molecular weight is 370.2 g/mol . The InChI is 1S/C16H13Cl2NO5/c17-11-6-10 (20)7-12 (18)16 (11)19-13-4-2-1-3-9 (13)5-15 (23)24-8-14 (21)22/h1-4,6-7,19-20H,5,8H2, (H,21,22) .


Chemical Reactions Analysis

Aceclofenac is metabolized into its main metabolite 4’-hydroxyaceclofenac and several minor metabolites, including 5-hydroxyaceclofenac, diclofenac, 4’-hydroxydiclofenac .

Scientific Research Applications

1. Chondroprotective Effect in Arthritis

4'-Hydroxy aceclofenac, a main metabolite of aceclofenac, exhibits a novel chondroprotective effect. It down-regulates the production of promatrix metalloproteinase-1/procollagenase 1 and promatrix metalloproteinase-3/prostromelysin 1, reducing their mRNAs in rabbit articular chondrocytes and synoviocytes. It also interferes with the release of sulfated-glycosaminoglycans from the chondrocytes and suppresses the proliferation of rabbit synoviocytes. These actions suggest its therapeutic effects in rheumatoid arthritis and osteoarthritis are partly due to these chondroprotective effects (Akimoto, H., Yamazaki, R., Hashimoto, S., Sato, T., & Ito, A., 2000).

2. Anti-Inflammatory Mechanism

4'-Hydroxy aceclofenac significantly decreased interleukin-6 production and fully blocked prostaglandin E2 synthesis by IL-1β- or LPS-stimulated human chondrocytes. However, it had minimal effect on interleukin-8 production and nitric oxide production. This suggests a multifactorial action for aceclofenac's anti-inflammatory effects, including its metabolites (Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-dupont, G., Dogné, J., Delarge, J., & Reginster, J., 2001).

3. Metabolism and Bioavailability Studies

Studies on the metabolism of aceclofenac in humans and animals (rats) show that it is converted to 4'-hydroxyaceclofenac and other metabolites. This research provides insights into the pharmacokinetics and bioavailability of aceclofenac and its metabolites, highlighting differences in drug metabolism between humans and rats (Noh, K., Shin, B., Kwon, K., Yun, H., Kim, E., Jeong, T., & Kang, W., 2015).

4. Drug Delivery Systems

Innovative drug delivery systems like transdermal therapeutic systems and sustained release tablets have been developed for aceclofenac. These systems aim to improve the drug's efficacy and patient compliance while reducing adverse effects. Research in this area explores the use of various polymers and techniques for effective transdermal delivery and sustained drug release (Patel, R., Patel, G., & Baria, A., 2009).

Safety And Hazards

The safety data sheet for 4’-Hydroxy Aceclofenac suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Topical delivery of Aceclofenac, including 4’-Hydroxy Aceclofenac, is being explored as a promising approach to refine its safety profile . As 4’-Hydroxy Aceclofenac participates in chondroprotection by interfering with IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and the release of proteoglycans from chondrocytes, ACE is classified as a novel NSAID .

properties

IUPAC Name

2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDFYMBLEDMWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431711
Record name 4'-Hydroxy Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy Aceclofenac

CAS RN

229308-90-1
Record name 4'-Hydroxy Aceclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
H Akimoto, R Yamazaki, S Hashimoto, T Sato… - European journal of …, 2000 - Elsevier
… 4′-Hydroxy aceclofenac, a main metabolite of aceclofenac … 4′-Hydroxy aceclofenac also suppressed the proliferation of … chondroprotective effect of 4′-hydroxy aceclofenac via the …
Number of citations: 58 www.sciencedirect.com
R Yamazaki, S Kawai, Y Mizushima, T Matsuzaki… - Inflammation …, 2000 - Springer
… Effect of 4¢-hydroxy aceclofenac on IL-1b-induced proMMP-… duction caused by 4¢-hydroxy aceclofenac was secondary to … control, while 4¢-hydroxy aceclofenac largely suppressed the …
Number of citations: 52 link.springer.com
B Hinz, D Auge, T Rau, S Rietbrock… - Biomedical …, 2003 - Wiley Online Library
… of its metabolites (4′‐hydroxy‐aceclofenac, diclofenac, 4′‐… for aceclofenac, diclofenac, 4′‐hydroxy‐aceclofenac, 4′‐… mL for aceclofenac, 4′‐hydroxy‐aceclofenac and diclofenac, …
B Hinz, T Rau, D Auge, U Werner… - Clinical …, 2003 - Wiley Online Library
… or hydrolyzed at the acetoacetoxy side chain to yield 4′-hydroxy-aceclofenac, diclofenac, and 4′-hydroxy-diclofenac (Fig 1). 4′-Hydroxy-aceclofenac has been shown to be the main …
Number of citations: 119 ascpt.onlinelibrary.wiley.com
R Yamazaki, S Kawai, T Matsuzaki, N Kaneda… - European journal of …, 1997 - Elsevier
… The main metabolites of aceclofenac in human blood were diclofenac, 4'-hydroxy aceclofenac … aceclofenac and 4'-hydroxy aceclofenac had no inhibitory effect on either cyclooxygenase …
Number of citations: 109 www.sciencedirect.com
C Ihm, I Hwang, E Kim, WK Kang - Korean Journal of Clinical …, 2006 - koreascience.kr
… 4-hydroxyaceclofenac의 mass transition은 아서클로페낙과 동일한 product 이온을 가정하였고 DP 및 CE 값도 아세클로페낙과 동일한 조건하에서 검출하였다․ (m/z 3689749; DP -55 eV …
Number of citations: 2 koreascience.kr
Y Henrotin, X De Leval, M Mathy-Hartet… - Inflammation …, 2001 - Springer
… Results: We have demonstrated that aceclofenac, 4¢-hydroxyaceclofenac and diclofenac significantly decreased interleukin-6 production at concentrations ranged among 1 to 30 mM …
Number of citations: 85 link.springer.com
W Kang, EY Kim - Journal of Pharmaceutical and Biomedical Analysis, 2008 - Elsevier
… Aceclofenac is biotransformed to 4′-hydroxy-aceclofenac [4′-(OH)-aceclofenac] and diclofenac via cytochrome P-450 2C9 (CYP2C9)-mediated hydroxylation and hydrolysis, …
Number of citations: 64 www.sciencedirect.com
R Yamazaki, S Kawai, T Matsumoto, T Matsuzaki… - … of Pharmacology and …, 1999 - ASPET
… was proportionally correlated with the hydrolytic activity in rheumatoid synovial cell preparations, we suggest that the suppressive effects of aceclofenac and 4′-hydroxy aceclofenac on …
Number of citations: 34 jpet.aspetjournals.org
RN Brogden, LR Wiseman - Drugs, 1996 - Springer
… The main metabolite of aceclofenac is 4-hydroxy-aceclofenac; minor metabolites include diclofenac and 4-hydroxy-diclofenac. The low plasma concentrations and AUC values for the …
Number of citations: 174 link.springer.com

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